molecular formula C22H24ClN3O3 B11431839 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)-N-(propan-2-yl)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)-N-(propan-2-yl)acetamide

Cat. No.: B11431839
M. Wt: 413.9 g/mol
InChI Key: YMPQBZXLDWKIMM-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)-N-(propan-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a dimethylphenoxy group. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The chlorophenyl group is introduced through a substitution reaction, and the dimethylphenoxy group is added via an etherification reaction. The final step involves the acylation of the intermediate compound with isopropyl acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of corresponding acids and amines.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but has a simpler structure.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Shares some structural similarities but has different functional groups and applications.

    4-Bromophenethyl alcohol: Another compound with a phenyl group but different reactivity and applications.

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)-N-(propan-2-yl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,3-dimethylphenoxy)-N-propan-2-ylacetamide

InChI

InChI=1S/C22H24ClN3O3/c1-14(2)26(21(27)13-28-19-7-5-6-15(3)16(19)4)12-20-24-22(25-29-20)17-8-10-18(23)11-9-17/h5-11,14H,12-13H2,1-4H3

InChI Key

YMPQBZXLDWKIMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(C)C)C

Origin of Product

United States

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